molecular formula C14H19NO2 B1482445 (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol CAS No. 2097970-81-3

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol

Cat. No.: B1482445
CAS No.: 2097970-81-3
M. Wt: 233.31 g/mol
InChI Key: CSNJJPAZEUZACL-UHFFFAOYSA-N
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Description

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This interaction suggests that this compound may have stimulant properties similar to other compounds in the cathinone class.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular calcium levels . This activation can result in various downstream effects, including changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their function and increasing neurotransmitter levels . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile. The inhibition of these transporters can lead to increased neurotransmitter activity, which may explain the compound’s stimulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit mild stimulant effects, while higher doses can lead to more pronounced effects, including increased locomotor activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and behavioral changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological activities. The interaction with metabolic enzymes can also affect the compound’s overall pharmacokinetic profile, including its half-life and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in different tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-10-12-3-5-15(9-12)8-11-1-2-14-13(7-11)4-6-17-14/h1-2,7,12,16H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNJJPAZEUZACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.